molecular formula C15H13NO3 B1678049 Pranoprofen CAS No. 52549-17-4

Pranoprofen

Cat. No. B1678049
CAS RN: 52549-17-4
M. Wt: 255.27 g/mol
InChI Key: TVQZAMVBTVNYLA-UHFFFAOYSA-N
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Description

Pranoprofen is a topical anti-inflammatory agent used for the treatment of non-infectious inflammatory conditions such as blepharitis and conjunctivitis . It may also be used post-operatively to manage inflammation .


Synthesis Analysis

A preparation method of Pranoprofen has been described in a patent . The method involves mixing methanol and metal sodium, adding a compound shown as a formula A, and stirring for reaction to obtain a compound shown as a formula B. The compound B is then mixed with dichloromethane, cooled, and then triethylamine and trimethyl benzyl ammonium chloride are added. A sulfonyl chloride solution is then added dropwise for reaction. The solvent is removed, glacial acetic acid and concentrated hydrochloric acid are added for continuous reaction, and the reaction solution is added into glacial water. The pH value of the solution is adjusted, washed, a water layer is collected, and the pH value of the water layer is adjusted to obtain a Pranoprofen crude product .


Molecular Structure Analysis

The molecular formula of Pranoprofen is C15H13NO3 . The molecular weight is 255.27 .


Chemical Reactions Analysis

Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology . It has been found that Pranoprofen can undergo both enantioselective degradation and chiral inversion .


Physical And Chemical Properties Analysis

Pranoprofen has a molecular weight of 255.27 .

Scientific Research Applications

Treatment of Inflammation and Pain
The development of Pranoprofen nanostructured lipid carriers (NLCs) for topical application represents a significant advancement in the treatment of local inflammation and pain. These carriers are designed to enhance the drug's bioavailability and prolong its anti-inflammatory effects when applied to the skin. The research suggests that these NLCs can provide a more effective and safer approach for managing conditions like dry eye, demonstrating superior performance in reducing inflammation compared to traditional formulations. The innovative use of NLCs highlights the potential of Pranoprofen in offering more effective solutions for pain and inflammation management (Rincón et al., 2018).

Anti-inflammatory Efficacy in Ocular Conditions
Further investigations into Pranoprofen's applications have revealed its potential in addressing various ocular conditions beyond its traditional use. Studies have shown that Pranoprofen can significantly impact the treatment of dry eye syndrome, reducing inflammation markers and improving patient outcomes. Additionally, its efficacy in treating central serous chorioretinopathy (CSC) has been documented, indicating its role in improving visual acuity and reducing subretinal fluid and choroidal thickness. These findings underscore Pranoprofen's versatility and effectiveness in treating a range of ocular diseases, providing a foundation for its broader application in ophthalmology (Liu et al., 2012), (An & Kwon, 2016).

Exploration of New Formulations and Delivery Systems
The exploration of Pranoprofen in various formulations and delivery systems, such as hydrogels and metal coordination polymers, represents a significant area of research. These studies aim to optimize the drug's delivery, enhance its therapeutic efficacy, and minimize side effects. For instance, hydrogels containing Pranoprofen-loaded PLGA nanoparticles have been developed for ocular administration, offering improved drug retention and sustained release. Such innovations highlight the ongoing efforts to leverage Pranoprofen's anti-inflammatory properties across different medical applications, expanding its therapeutic potential beyond conventional uses (Abrego et al., 2016).

Safety And Hazards

Pranoprofen is toxic if swallowed . It can cause skin and eye irritation . It is recommended to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Future Directions

Pranoprofen has been studied for its potential use in nanostructured lipid carriers to improve its release and therapeutic efficacy in skin inflammatory disorders . Another study has looked at the use of Pranoprofen loaded nanostructured lipid carriers for the topical management of inflammatory processes on mucosal tissues .

properties

IUPAC Name

2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQZAMVBTVNYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023497
Record name Pranoprofen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pranoprofen

CAS RN

52549-17-4
Record name (±)-Pranoprofen
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pranoprofen [INN:JAN]
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Record name Pranoprofen
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Record name pranoprofen
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Record name Pranoprofen
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Record name 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
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Record name PRANOPROFEN
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Record name Pranoprofen
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URL http://www.hmdb.ca/metabolites/HMDB0041996
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Synthesis routes and methods I

Procedure details

A Grignard reagent is prepared from 0.31 g of metallic magnesium and 2.9 g of 7-(1-bromoethyl)-5H-[1]benzopyrano[2,3-b]pyridine in 10 ml of anhydrous tetrahydrofuran. To the Grignard reagent is added a large excess of dry ice. The mixture is allowed to stand overnight, and then poured into diluted hydrochloric acid. The precipitate is filtered off, and added to an aqueous sodium bicarbonate solution. An insoluble material is removed by filtration, and the filtrate is made acid with acetic acid. The resulting white crystals are collected and recrystallized from aqueous dioxane to give 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid melting at 182.5°-183.5°C.
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
7-(1-bromoethyl)-5H-[1]benzopyrano[2,3-b]pyridine
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Synthesis routes and methods II

Procedure details

4.75 g of 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid is dissolved in a solution of 0.88 g of sodium hydroxide in 25 ml of water. To the solution are added 5 g of sodium borohydride and a small amount of toluene, and the mixture is heated under reflux for 3 hours. The reaction mixture is adjusted to pH 3 by adding concentrated hydrochloric acid under ice cooling. The resulting crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 2.5 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid as white needles melting at 182.5°-183.5°C.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2.5 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)acrylic acid is dissolved in 20 ml of 0.5 N aqueous sodium hydroxide soution, and 1 g of Raney nickel is added. The solution is stirred in a hydrogen stream at ordinary pressure and temperature until absorption of 230 ml of hydrogen is attained. The Raney nickel is removed by filtration, and the filtrate is neutralized with hydrochloric acid. The resulting crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 1.8 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid melting at 183°-184°C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 2.9 g of 2-chloro-2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid, 40 ml of 0.5 N aqueous sodium hydroxide solution and 1 g of Raney nickel is stirred in a hydrogen stream at ordinary pressure and temperature, until absorption of 230 ml of hydrogen is attained. The RAney nickel is then filtered off, and the filtrate is neutralized with hydrochloric acid. The crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 1.5 g of 2-(5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionic acid melting at 183°-184°C.
Name
2-chloro-2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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